dinor-12-oxo Phytodienoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
6-(4-oxo-5-pent-2-enylcyclopent-2-en-1-yl)hexanoic acid |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19) |
InChI Key |
SZVNKXCDJUBPQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Precursor Metabolism of Dinor 12 Oxo Phytodienoic Acid
Hexadecanoid Pathway: De Novo Synthesis from Hexadecatrienoic Acid (16:3)
The primary route for dnOPDA synthesis is the hexadecanoid pathway, which utilizes hexadecatrienoic acid (16:3) as its precursor. oup.comresearchgate.netecronicon.net This was conclusively demonstrated through studies of the Arabidopsis fad5 mutant, which is deficient in 16:3 synthesis and, as a result, is unable to produce detectable levels of dnOPDA. oup.compnas.orgnih.gov This finding confirms that dnOPDA is derived directly from this 16-carbon fatty acid rather than through the beta-oxidation of its 18-carbon counterpart, OPDA. nih.gov The pathway involves a series of enzymatic reactions that convert the linear fatty acid into the characteristic cyclopentenone structure of dnOPDA. uni-hohenheim.deportlandpress.com
The first committed step in the hexadecanoid pathway is the oxygenation of hexadecatrienoic acid (16:3). frontiersin.orgecronicon.netoup.com This reaction is catalyzed by a 13-lipoxygenase (13-LOX) enzyme, which introduces molecular oxygen into the fatty acid chain. oup.comportlandpress.comoup.com The specific product of this regio- and stereo-specific oxygenation is 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT). uni-hohenheim.deoup.com This initial hydroperoxidation is a critical control point, as the resulting 11-HPHT can be channeled into different metabolic pathways. oup.comnih.gov
Following its formation, 11-HPHT is rapidly metabolized by two subsequent enzymes. uni-hohenheim.deportlandpress.comsemanticscholar.org
Allene (B1206475) Oxide Synthase (AOS): The hydroperoxide substrate is converted by allene oxide synthase, a specialized cytochrome P450 enzyme (CYP74A), into an unstable allene oxide, 10,11(S)-epoxy-hexadecatrienoic acid. uni-hohenheim.deoup.comsemanticscholar.org This intermediate is highly reactive and has a short half-life in aqueous environments. uni-hohenheim.de
Allene Oxide Cyclase (AOC): The unstable allene oxide is then subjected to cyclization by the enzyme allene oxide cyclase. ecronicon.netportlandpress.comsemanticscholar.org This enzymatic cyclization is crucial as it ensures the formation of the optically pure (7S, 11S)-dnOPDA stereoisomer. uni-hohenheim.de In the absence of AOC, the allene oxide would spontaneously cyclize into a racemic mixture of enantiomers, but the enzymatic reaction provides the stereochemical control necessary for biological activity. uni-hohenheim.deoup.com
Table 1: Key Enzymes in the Biosynthesis of dnOPDA from Hexadecatrienoic Acid
| Enzyme | Abbreviation | Function | Substrate | Product |
| 13-Lipoxygenase | 13-LOX | Catalyzes the initial regio- and stereo-specific dioxygenation of the fatty acid precursor. oup.comportlandpress.comoup.com | Hexadecatrienoic acid (16:3) | 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT) uni-hohenheim.deoup.com |
| Allene Oxide Synthase | AOS | Converts the fatty acid hydroperoxide into an unstable allene oxide intermediate. uni-hohenheim.deoup.comsemanticscholar.org | 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT) | 10,11(S)-epoxy-hexadecatrienoic acid oup.comsemanticscholar.org |
| Allene Oxide Cyclase | AOC | Catalyzes the cyclization of the allene oxide to form the final cyclopentenone structure. ecronicon.netportlandpress.comsemanticscholar.org | 10,11(S)-epoxy-hexadecatrienoic acid | (7S, 11S)-dinor-12-oxo-phytodienoic acid (dnOPDA) uni-hohenheim.de |
Initial Lipoxygenase-Mediated Oxygenation
Subcellular Compartmentation of dnOPDA Biosynthesis
The entire enzymatic sequence for the conversion of 16:3 to dnOPDA is localized within the plastids, specifically the chloroplasts. oup.comresearchgate.netoup.comuni-hohenheim.de This subcellular compartmentation is supported by several lines of evidence. The key enzymes of the pathway—13-LOX, AOS, and AOC—have all been identified as plastid-localized proteins. oup.comoup.com Furthermore, the precursor fatty acid, 16:3, is synthesized within the plastids and is found almost exclusively esterified to plastidial lipids, particularly monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). oup.compnas.org A significant portion of cellular dnOPDA is also found esterified in these same galactolipids, which are known as arabidopsides and are thought to be a storage form of jasmonate precursors. caymanchem.comoup.com This suggests that the biosynthetic reactions can occur while the fatty acid substrate is still attached to the chloroplast membranes. portlandpress.comoup.com
Genetic Loci and Enzymatic Machinery Regulating dnOPDA Accumulation
The accumulation of dnOPDA is tightly regulated by the expression and activity of specific genes and enzymes. The primary genetic determinants are the genes encoding the biosynthetic enzymes themselves, including LOX2, AOS, and four isoforms of AOC in Arabidopsis. nih.govresearchgate.net
A critical regulatory point exists at the precursor level. The FATTY ACID DESATURASE 5 (FAD5) gene is essential for the synthesis of hexadecatrienoic acid (16:3). oup.combiorxiv.org As demonstrated in the fad5 mutant, a lack of this precursor completely abolishes dnOPDA production, highlighting the gene's foundational role in the pathway. pnas.orgnih.gov
Regulation also occurs through metabolic competition. The enzyme HYDROPEROXIDE LYASE 1 (HPL1) competes with AOS for the same substrate, 11-HPHT. oup.comnih.gov High expression or activity of HPL1 diverts the hydroperoxide substrate away from dnOPDA synthesis, resulting in lower accumulation of the compound. nih.gov This competitive interaction represents a key branch point in oxylipin metabolism.
Furthermore, transcription factors can modulate the pathway. For instance, the AtMYB60 transcription factor has been shown to regulate the expression of upstream 13-LOX genes in guard cells, thereby influencing the localized synthesis and accumulation of dnOPDA in these specialized cells. researchgate.net
Table 2: Selected Genetic Loci Influencing dnOPDA Accumulation
| Gene/Locus | Encoded Protein/Function | Role in dnOPDA Regulation |
| FAD5 | Fatty Acid Desaturase 5 | Essential for the synthesis of the precursor hexadecatrienoic acid (16:3). Mutation blocks dnOPDA production. pnas.orgnih.govbiorxiv.org |
| LOX2, AOS, AOCs | Biosynthetic Enzymes | The core enzymatic machinery for dnOPDA synthesis. Their expression and activity directly determine synthetic capacity. nih.govresearchgate.net |
| HPL1 | Hydroperoxide Lyase 1 | Competes with Allene Oxide Synthase (AOS) for the 11-HPHT substrate, diverting it from the dnOPDA pathway. oup.comnih.gov |
| AtMYB60 | MYB Transcription Factor | Regulates the expression of 13-LOX genes in guard cells, affecting localized dnOPDA accumulation. researchgate.net |
Further Metabolism and Conjugation of Dinor 12 Oxo Phytodienoic Acid
Pathways for Conversion to Downstream Jasmonates
The conversion of dnOPDA to jasmonic acid (JA) is a key step in the jasmonate biosynthetic pathway. This process involves both peroxisomal β-oxidation and the action of specific reductases.
The biosynthesis of jasmonic acid from its precursor, 12-oxo-phytodienoic acid (OPDA), and by extension from dnOPDA, is completed within the peroxisomes. nih.gov For dnOPDA to be converted to JA, it must first be transported into the peroxisome, a process facilitated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS/PXA1/PED3). nih.govresearchgate.netfrontiersin.org
Once inside the peroxisome, dnOPDA, which is a cyclopentenone, is reduced to its corresponding cyclopentanone (B42830) form. uni-hohenheim.de This reduction is a critical step as it alters the biological activity of the molecule. Following reduction, the shortened carboxylic acid side chain of the dnOPDA-derived intermediate undergoes β-oxidation to yield jasmonic acid. uni-hohenheim.deoup.com The core enzymes of peroxisomal fatty acid β-oxidation, namely acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), are thought to catalyze these final steps. oup.comoup.com
Interestingly, studies on mutants deficient in certain peroxisomal enzymes have revealed the complexity of this pathway. For instance, mutants with defects in peroxisomal β-oxidation accumulate elevated levels of OPDA, JA, and the bioactive conjugate JA-Isoleucine (JA-Ile), suggesting a feedback mechanism or alternative metabolic routes. nih.gov There is also evidence for an OPR3-independent pathway where cis-OPDA is converted to dnOPDA, which then undergoes peroxisomal β-oxidation. oup.combiorxiv.org
The reduction of the cyclopentenone ring of dnOPDA is catalyzed by a specific isoform of 12-oxo-phytodienoic acid reductase (OPR). uni-hohenheim.de In Arabidopsis thaliana, OPDA reductase 3 (OPR3) is the primary enzyme responsible for this reaction in the canonical jasmonate biosynthesis pathway. uni-hohenheim.defrontiersin.orgbioone.org OPR3 reduces the double bond in the cyclopentenone ring of both OPDA and dnOPDA to form their respective saturated cyclopentanone structures, OPC-8 and OPC-6. uni-hohenheim.deoup.com
The activity of OPR3 is crucial as it controls the relative levels of cyclopentenones (like dnOPDA and OPDA) and cyclopentanones (like JA precursors), which possess distinct signaling properties. uni-hohenheim.depnas.org While OPR3 is central to the primary pathway, research has also uncovered the existence of an OPR3-independent bypass for JA synthesis. biorxiv.orgnih.gov In this alternative route, which appears to be more ancient, dnOPDA can be metabolized to 4,5-didehydro-JA (4,5-ddh-JA) within the peroxisome and then reduced to JA in the cytosol by another reductase, OPR2. nih.govresearchgate.netmdpi.com This highlights a metabolic flexibility in the production of jasmonic acid.
Peroxisomal β-Oxidation and its Role in Jasmonic Acid Formation
Covalent Conjugation of dnOPDA
In addition to its conversion to JA, dnOPDA can be covalently modified through conjugation with other molecules, primarily amino acids and lipids. These conjugations play a significant role in regulating the activity and storage of dnOPDA.
Recent research has identified a novel class of dnOPDA metabolites: amino acid conjugates (dn-OPDA-aas). colab.ws These conjugates have been discovered in the liverwort Marchantia polymorpha and their accumulation is observed in response to stresses like wounding and herbivory. colab.wscsic.escsic.es In this organism, dn-OPDA isomers, rather than JA-Ile, act as the primary jasmonate signal. oup.com
The biosynthesis of these conjugates is catalyzed by enzymes from the GRETCHEN-HAGEN 3 (GH3) family of amido synthetases. oup.comresearchgate.net In Marchantia, the GH3A enzyme is responsible for conjugating dn-OPDA to various amino acids. colab.wsoup.comresearchgate.net Interestingly, the conjugation of dn-OPDA with amino acids appears to deactivate the hormone, in contrast to the conjugation of JA with isoleucine in vascular plants, which produces the highly active JA-Ile. colab.wsoup.com This suggests a dichotomous role for jasmonate conjugation in different plant lineages. oup.com In Arabidopsis, members of the GH3 and ILR1/ILL families are involved in the synthesis and hydrolysis of OPDA-amino acid conjugates, respectively. oup.comresearchgate.net
A significant portion of dnOPDA in plants is not found as a free acid but is esterified to glycerolipids and galactolipids. caymanchem.comcaymanchem.comusbio.net These oxylipin-containing lipids, particularly abundant in the plastid membranes, are collectively known as arabidopsides in Arabidopsis. nih.govoup.commdpi.com Arabidopsides can contain one or two molecules of OPDA or dnOPDA esterified to the glycerol (B35011) backbone of monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). nih.govfrontiersin.orgresearchgate.net
The formation of these complex lipids is a rapid response to wounding. nih.govoup.com Evidence suggests that the conversion of fatty acids to dnOPDA can occur while they are still attached to the galactolipid, a process initiated by the LOX2 isoform of 13-lipoxygenase. nih.gov This indicates that intact galactolipids can be the direct substrates for dnOPDA synthesis. nih.gov The rapid and massive accumulation of arabidopsides upon wounding suggests they may serve as a readily available pool of jasmonate precursors that can be quickly released by lipases when needed. oup.comfrontiersin.org
Table 1: Major Arabidopside Species Containing dnOPDA in Arabidopsis thaliana
| Arabidopside | Lipid Class | Oxylipin Composition | Reference |
|---|---|---|---|
| Arabidopside A | MGDG | 1-OPDA, 2-dnOPDA | nih.gov |
| Arabidopside C | DGDG | 1-OPDA, 2-dnOPDA | nih.gov |
Amino Acid Conjugates: Identification and Biosynthesis
Enzymatic Systems Governing dnOPDA Derivatization and Deactivation
The metabolism of dnOPDA is tightly regulated by a suite of enzymes that control its conversion to other active forms or its deactivation.
The key enzymes involved in the downstream metabolism of dnOPDA include:
12-oxo-phytodienoic acid reductase 3 (OPR3): This peroxisomal enzyme is central to the canonical JA biosynthesis pathway, reducing dnOPDA to its cyclopentanone form. uni-hohenheim.defrontiersin.orgbioone.org
OPDA Reductase 2 (OPR2): A cytosolic reductase that can reduce 4,5-didehydro-JA to JA in the OPR3-independent bypass pathway. nih.govresearchgate.net
Acyl-CoA Oxidases (ACXs), Multifunctional Proteins (MFPs), and 3-ketoacyl-CoA Thiolases (KATs): These core enzymes of β-oxidation are responsible for the final steps of JA synthesis from the reduced dnOPDA intermediate. oup.comoup.com
GRETCHEN-HAGEN 3 (GH3) family enzymes: These amido synthetases catalyze the conjugation of dnOPDA with amino acids, a process that appears to be a deactivation mechanism in lower plants. colab.wsoup.comresearchgate.net
Lipases: These enzymes are crucial for releasing dnOPDA from its storage form in galactolipids (arabidopsides), making it available for further metabolism. oup.com
The interplay of these enzymatic systems ensures a fine-tuned regulation of jasmonate signaling, allowing plants to respond effectively to a variety of developmental cues and environmental stresses.
Table 2: Key Enzymes in dnOPDA Metabolism and Conjugation
| Enzyme | Family/Class | Function in dnOPDA Metabolism | Subcellular Localization | Reference |
|---|---|---|---|---|
| OPDA Reductase 3 (OPR3) | Oxidoreductase | Reduces the cyclopentenone ring of dnOPDA. | Peroxisome | uni-hohenheim.defrontiersin.orgbioone.org |
| OPDA Reductase 2 (OPR2) | Oxidoreductase | Reduces 4,5-didehydro-JA to JA in a bypass pathway. | Cytosol | nih.govresearchgate.net |
| Acyl-CoA Oxidase (ACX) | Oxidoreductase | Catalyzes a step in the β-oxidation of the dnOPDA-derived intermediate. | Peroxisome | oup.comoup.com |
| GRETCHEN-HAGEN 3 (GH3) Enzymes | Amido synthetase | Conjugates dnOPDA to amino acids. | - | colab.wsoup.comresearchgate.net |
| Lipases | Hydrolase | Release dnOPDA from galactolipids. | Plastid | oup.com |
Signaling Roles and Mechanistic Insights of Dinor 12 Oxo Phytodienoic Acid
Autonomous Signaling Functions Distinct from Jasmonic Acid-Isoleucine (JA-Ile)
Evidence strongly supports that dn-OPDA possesses signaling functions that are independent of the canonical jasmonate signaling molecule, jasmonic acid-isoleucine (JA-Ile). oup.com In bryophytes and lycophytes, dn-OPDA isomers, not JA-Ile, are the primary bioactive jasmonates. colab.wsnih.gov These plants often lack the necessary enzymes, such as OPDA reductase 3 (OPR3), to efficiently convert OPDA and dn-OPDA to JA. nih.gov
The autonomous signaling of dn-OPDA is particularly evident in stress responses. For instance, both OPDA and dn-OPDA can activate a COI1-independent pathway that regulates thermotolerance in a range of plants from charophyte algae to angiosperms. nih.gov This suggests an ancient, conserved role for these cyclopentenones in stress protection that predates the evolution of JA-Ile as the dominant signaling molecule in higher plants. nih.gov This COI1-independent signaling is thought to be mediated by the electrophilic nature of the cyclopentenone ring, a feature not present in the cyclopentanone (B42830) structure of JA. pnas.org
Receptor Identification and Ligand Recognition
The perception of dn-OPDA involves both conserved and distinct receptor components compared to the JA-Ile signaling pathway.
Beyond its role as a COI1 ligand in lower plants, dn-OPDA also participates in signaling pathways that are independent of COI1. oup.comnih.gov This is particularly relevant in vascular plants where JA-Ile is the canonical COI1 ligand. The COI1-independent responses are often linked to the electrophilic properties of the α,β-unsaturated carbonyl group in the cyclopentenone ring of dn-OPDA. pnas.org These reactive electrophilic species (RES) can interact with various cellular components, triggering distinct signaling cascades. For example, cyclopentenones have been shown to regulate thermotolerance independently of COI1. nih.gov While the precise receptors for these COI1-independent pathways are still being fully elucidated, they represent a significant aspect of dn-OPDA's biological activity.
A key component in OPDA signaling, and likely relevant for dn-OPDA, is the chloroplast-localized protein Cyclophilin 20-3 (CYP20-3). pnas.orgnih.gov OPDA binding to CYP20-3 is a non-covalent interaction that initiates a signaling cascade. mdpi.com This binding event promotes the formation of a complex between CYP20-3 and serine acetyltransferase 1 (SAT1), which in turn activates the cysteine synthase complex. pnas.orgnih.gov This interaction links cyclopentenone signaling directly to cellular metabolism, specifically sulfur assimilation and redox homeostasis. pnas.orgpnas.org Given the structural similarity between OPDA and dn-OPDA, it is plausible that dn-OPDA also interacts with CYP20-3 or similar cyclophilins to mediate some of its biological effects, particularly those related to redox signaling.
COI1-Independent Signaling Pathways and Components
Regulation of Gene Expression and Transcriptional Networks
Dinor-OPDA, through both COI1-dependent and -independent pathways, regulates the expression of a distinct set of genes. In Marchantia polymorpha, wounding and herbivory, which trigger the dn-OPDA pathway, lead to the accumulation of dn-OPDA-amino acid conjugates. oup.comnih.gov The biosynthesis of these conjugates is dependent on the canonical dn-OPDA pathway but is largely independent of the COI1 signaling pathway. oup.com
In vascular plants, OPDA (and by extension, dn-OPDA) can trigger the expression of a unique subset of genes that are not responsive to JA. nih.gov These OPDA-responsive genes (ORGs) are often regulated by TGA transcription factors. nih.gov The activation of these genes can occur through COI1-dependent or -independent mechanisms. oup.comnih.gov For example, some genes are induced by OPDA in a COI1-dependent manner, even in the absence of conversion to JA, suggesting a direct role for cyclopentenones in this pathway. pnas.org Other genes are induced independently of COI1, highlighting the multifaceted nature of cyclopentenone-regulated gene expression. pnas.orgnih.gov
Integration with Cellular Redox Homeostasis and Sulfur Assimilation
A significant aspect of cyclopentenone signaling is its direct link to cellular redox homeostasis and sulfur metabolism, primarily mediated through the interaction with CYP20-3. pnas.orgnih.gov The binding of OPDA to CYP20-3 enhances the formation of the cysteine synthase complex, leading to increased production of cysteine and its downstream product, glutathione (B108866) (GSH). pnas.orgpnas.org
This increase in thiol metabolites alters the cellular redox potential, which acts as a secondary signal. pnas.org The enhanced redox capacity, in turn, coordinates the expression of a subset of OPDA-responsive genes, many of which are involved in stress responses. pnas.orgnih.gov This pathway represents a form of retrograde signaling, where a signal originating in the chloroplast (OPDA synthesis and CYP20-3 interaction) leads to changes in nuclear gene expression. pnas.org This mechanism allows plants to coordinate their metabolic state with appropriate stress acclimation responses. pnas.org The activation of sulfur assimilation by OPDA has been identified as a specific signaling function of this molecule. biorxiv.org
Evolutionary Divergence of dn-OPDA Signaling in Plant Lineages
The signaling landscape of jasmonates has undergone significant evolution as plants transitioned from aquatic environments to terrestrial life. While vascular plants predominantly utilize jasmonic acid-isoleucine (JA-Ile) as the primary active hormone, early diverging land plants, such as bryophytes and lycophytes, employ dinor-12-oxo-phytodienoic acid (dn-OPDA) and its isomers as the principal signaling molecules. nih.govcolab.wscsic.es This divergence highlights a pivotal shift in hormone biosynthesis and receptor specificity that shaped plant defense and development.
Bioactivity as a Primary Phytohormone in Bryophytes and Lycophytes
In basal land plant lineages, including bryophytes like the liverwort Marchantia polymorpha and mosses such as Physcomitrium patens and Calohypnum plumiforme, dn-OPDA isomers function as the primary bioactive jasmonates. oup.comcolab.wsnih.govoup.com These molecules are the ancestral ligands for the conserved CORONATINE INSENSITIVE 1 (COI1)/JASMONATE-ZIM DOMAIN (JAZ) co-receptor complex, which is central to jasmonate signaling. colab.wscolab.wsnih.gov
Research has shown that in response to stresses like wounding, Marchantia polymorpha accumulates dn-OPDA and its isomer, dn-iso-OPDA, which are then recognized by the MpCOI1 receptor to initiate downstream signaling cascades. nih.govfrontiersin.org Similarly, the moss Physcomitrium patens produces dn-OPDA and dn-iso-OPDA upon wounding, although it does not synthesize JA-Ile. nih.govoup.com These findings establish dn-OPDA as the active hormone in these non-vascular plants, regulating defense mechanisms and developmental processes. nih.govcolab.wsoup.com
The bioactivity of dn-OPDA in these early land plants is further regulated by conjugation. In Marchantia and other bryophytes and lycophytes, dn-iso-OPDA can be conjugated with various amino acids. nih.govoup.com This process, mediated by GRETCHEN-HAGEN 3A (MpGH3A) enzymes, leads to the deactivation of the hormone. oup.combiorxiv.org This is a notable contrast to vascular plants where the conjugation of jasmonic acid with isoleucine (Ile) creates the bioactive JA-Ile. nih.govnih.gov Therefore, in bryophytes and lycophytes, amino acid conjugation serves as a mechanism to inhibit the phytohormone's activity, playing a crucial role in hormone homeostasis. nih.govbiorxiv.org
Studies in various bryophyte and lycophyte species have confirmed the accumulation of dn-OPDA and its amino acid conjugates upon wounding, underscoring the conserved nature of this signaling system in these plant groups. For instance, the lycophyte Huperzia selago and the bryophyte Polytrichastrum formosum accumulate dn-iso-OPDA-Glu and -Gln, while Selaginella lepidophylla (a lycophyte) and Physcomitrium patens (a bryophyte) accumulate dn-iso-OPDA-Glu and -Gln respectively. oup.com
Comparative Analysis with Vascular Plant Jasmonate Signaling
The evolution of jasmonate signaling from early land plants to vascular plants is marked by a significant shift in both the bioactive ligand and the specificity of its receptor. nih.govnih.gov While dn-OPDA is the key hormone in bryophytes and lycophytes, most vascular plants, such as Arabidopsis thaliana, utilize (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) to activate the COI1-JAZ signaling pathway. oup.comnih.govnih.gov
This evolutionary switch is largely attributed to co-evolution between the hormone's biosynthetic pathway and the ligand-binding specificity of the COI1 receptor. nih.gov Key research has identified that a single amino acid substitution in the COI1 protein is responsible for this change in ligand preference. nih.govpnas.orgh1.co The COI1 receptor in bryophytes has a binding pocket that accommodates the smaller dn-OPDA molecule, whereas in vascular plants, the pocket has evolved to specifically recognize the bulkier JA-Ile. nih.govpnas.org
The JAZ proteins, which act as co-repressors in the signaling complex, also play an essential role in determining ligand specificity. pnas.orgdntb.gov.uanih.gov Specific features within JAZ proteins that are conserved in bryophytes and lycophytes permit the perception of dn-OPDA. pnas.orgnih.gov In the evolutionary path leading to other vascular plants, JAZ proteins co-evolved with COI1 to favor binding to JA-Ile, thereby preventing dn-OPDA from being recognized by the receptor complex. pnas.orgnih.gov
The lycophyte Huperzia selago represents a fascinating evolutionary intermediate in the jasmonate signaling pathway. pnas.org This plant synthesizes dn-OPDA as its endogenous ligand but not JA-Ile. pnas.org However, its COI1/JAZ co-receptor possesses angiosperm-like features that allow it to perceive both dn-OPDA and JA-Ile/COR (coronatine, a JA-Ile mimic). pnas.org This suggests that the evolution of the COI1 receptor to accommodate JA-Ile likely occurred before the development of the enzymatic machinery required to produce JA-Ile, with lycophytes retaining a dual-specificity co-receptor. pnas.org
The table below summarizes the key differences in jasmonate signaling between bryophytes/lycophytes and vascular plants.
| Feature | Bryophytes and Lycophytes | Vascular Plants (most) |
|---|---|---|
| Primary Bioactive Ligand | dinor-12-oxo-phytodienoic acid (dn-OPDA) isomers | (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) |
| Receptor | COI1 (binds dn-OPDA) | COI1 (evolved to bind JA-Ile) |
| Co-Receptor Role | JAZ proteins facilitate dn-OPDA perception | JAZ proteins co-evolved to favor JA-Ile binding |
| Hormone Activation | Biosynthesis of dn-OPDA | Conjugation of Jasmonic Acid to Isoleucine |
| Hormone Inactivation | Conjugation of dn-iso-OPDA to various amino acids | Metabolic turnover of JA-Ile |
Physiological Impact of Dinor 12 Oxo Phytodienoic Acid in Plant Biology
Contributions to Plant Defense Responses
Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to cope with a variety of environmental threats. Dinor-12-oxo phytodienoic acid is a key player in these defense responses, contributing to both biotic and abiotic stress acclimation. oup.comnih.gov
Biotic Stress Acclimation (e.g., Herbivory, Pathogen Attack)
Dinor-OPDA is integral to a plant's defense against a range of biological adversaries, including herbivorous insects and pathogenic microorganisms. frontiersin.orgoup.comnih.gov Its metabolic pathways are activated in response to such biotic stresses. frontiersin.orgnih.gov Upon attack, the levels of dn-OPDA and its C18 homolog, 12-oxo-phytodienoic acid (OPDA), can increase, signaling the activation of defense responses. pnas.org
In the liverwort Marchantia polymorpha, dn-OPDA isomers are the primary jasmonate signals that activate a conserved signaling pathway to mediate defense responses. oup.comnih.gov Studies have shown that mutants unable to accumulate dn-OPDA-amino acid conjugates exhibit a constitutive activation of the OPDA pathway, leading to increased resistance against herbivory. nih.gov This suggests a direct role for dn-OPDA in modulating defense against insect feeding.
Furthermore, research on the root-knot nematode Meloidogyne hapla in Arabidopsis has highlighted the importance of the JA precursor, OPDA, in regulating plant susceptibility. frontiersin.org While plants deficient in both JA and OPDA biosynthesis were hyper-susceptible, a mutant that could not convert OPDA to JA showed wild-type levels of nematode galling, indicating OPDA's independent role in defense against this pathogen. frontiersin.org
Table 1: Selected Research Findings on dn-OPDA in Biotic Stress
| Plant Species | Biotic Stressor | Key Finding | Reference(s) |
| Marchantia polymorpha | Herbivory | dn-OPDA isomers are the primary bioactive jasmonates mediating defense. | oup.comnih.gov |
| Arabidopsis thaliana | Root-knot nematode (Meloidogyne hapla) | OPDA, the precursor to dn-OPDA's homolog, plays a key role in regulating susceptibility, independent of JA. | frontiersin.org |
| Arabidopsis thaliana | General herbivory and pathogen attack | The jasmonate pathway, involving dn-OPDA, is crucial for plant signaling and defense mechanisms. |
Abiotic Stress Tolerance (e.g., Wounding, Temperature Extremes)
Beyond biotic threats, dn-OPDA is also significantly involved in a plant's ability to tolerate abiotic stresses like mechanical wounding and extreme temperatures. frontiersin.orgnih.gov The levels of dn-OPDA have been observed to increase dramatically in response to leaf damage, indicating its role in wound signaling. nih.govpnas.org
In Arabidopsis and potato leaves, wounding leads to a significant accumulation of dn-OPDA. nih.govpnas.org This accumulation is part of a broader "oxylipin signature" that varies between plant species and reflects the specific stress response. nih.govpnas.org Research has shown that wounding stimulates the accumulation of glycerolipids containing both oxophytodienoic acid and dinor-oxophytodienoic acid in Arabidopsis leaves. caymanchem.com
The jasmonate biosynthetic pathway, which produces dn-OPDA, is activated by various abiotic stresses, including extreme temperatures. frontiersin.orgnih.gov This suggests a role for dn-OPDA in enhancing tolerance to such conditions. For instance, OPDA, a closely related compound, is involved in COI1-independent heat shock responsive pathways. nih.gov
Table 2: Impact of Abiotic Stress on dn-OPDA Levels and Plant Responses
| Plant Species | Abiotic Stressor | Observed Effect on dn-OPDA/Related Compounds | Physiological Consequence | Reference(s) |
| Arabidopsis thaliana & Solanum tuberosum (Potato) | Wounding | Dramatic increase in dn-OPDA levels. | Activation of wound signaling pathways. | nih.govpnas.org |
| Arabidopsis thaliana | Wounding | Accumulation of glycerolipids containing dn-OPDA. | Contribution to the overall wound response. | caymanchem.com |
| Marchantia polymorpha | Wounding | Accumulation of dn-OPDA-amino acid conjugates. | Modulation of dn-OPDA bioactivity. | oup.comnih.gov |
| General | Extreme Temperatures | Activation of the jasmonate biosynthetic pathway. | Contribution to temperature stress tolerance. | frontiersin.orgnih.gov |
Modulation of Plant Growth and Developmental Processes
In addition to its critical role in defense, this compound also influences various aspects of plant growth and development, from the earliest stages of germination to reproductive maturity. oup.comnih.gov
Regulation of Seed Dormancy and Germination
The balance between seed dormancy and germination is a critical control point in a plant's life cycle, and dn-OPDA's precursor, OPDA, has been shown to play a regulatory role. nih.gov Studies on Arabidopsis mutants have revealed that the accumulation of OPDA can repress seed germination. nih.gov Specifically, mutants with disrupted transport of OPDA into the peroxisome, where JA biosynthesis occurs, exhibit higher levels of OPDA and consequently, lower germination rates. nih.gov
Further research has demonstrated that OPDA, rather than JA or its active form JA-Ile, is a key factor in the germination block observed in certain mutants. This effect is independent of the canonical JA receptor COI1 but acts synergistically with the hormone abscisic acid (ABA). nih.gov OPDA treatment was found to increase the abundance of the ABA INSENSITIVE5 (ABI5) protein, which is consistent with its inhibitory effect on germination. nih.gov While these studies focus on OPDA, the underlying principles of oxylipin signaling in seed biology are likely relevant to dn-OPDA as well.
Influence on Reproductive Development
The jasmonate pathway, which includes dn-OPDA, is essential for various aspects of plant reproduction. caymanchem.comcaymanchem.comglpbio.com These compounds are involved in processes such as flower development and senescence. caymanchem.comcaymanchem.comglpbio.com In bryophytes and lycophytes, dn-OPDA isomers are recognized as the bioactive hormones that regulate developmental processes through a conserved signaling pathway. oup.comnih.gov
In the liverwort Marchantia polymorpha, the conjugation of dn-OPDA with amino acids has been found to inhibit its phytohormone bioactivity. oup.comnih.gov This suggests a mechanism for fine-tuning the developmental signals mediated by dn-OPDA. Mutants that cannot form these conjugates show a constitutive activation of the OPDA pathway, which could have implications for their reproductive development. nih.gov
Effects on Root Growth and Other Vegetative Aspects
This compound and its related compounds also exert influence over vegetative growth, particularly root development. Jasmonates, as a class, are known to be involved in regulating root growth. oup.com
Research using chimeric Arabidopsis plants has shown that the JA precursor, OPDA, is a mobile signal that can translocate from wounded shoots to the roots. biorxiv.org In the roots, OPDA is converted to its bioactive form, leading to the induction of JA-mediated gene expression and subsequent inhibition of root growth. biorxiv.org This demonstrates a mechanism by which a localized stress signal in the shoot can systemically regulate growth in other parts of the plant. Although this study focused on OPDA, the mobility and signaling function of this molecule provide a model for how dn-OPDA could similarly coordinate growth responses throughout the plant.
Table 3: Overview of dn-OPDA's Role in Plant Growth and Development
| Developmental Process | Plant Group/Species | Role of dn-OPDA/Related Compounds | Key Research Insight | Reference(s) |
| Seed Germination | Arabidopsis thaliana | OPDA (dn-OPDA precursor) inhibits germination. | Acts synergistically with ABA, independent of COI1. | nih.govnih.gov |
| Reproductive Development | Bryophytes and Lycophytes | dn-OPDA isomers act as bioactive hormones. | Regulates development through a conserved signaling pathway. | oup.comnih.gov |
| Root Growth | Arabidopsis thaliana | Mobile OPDA signal from shoot inhibits root growth. | Demonstrates systemic growth regulation in response to stress. | biorxiv.org |
Interplay with Other Phytohormone Pathways
The physiological effects of dn-OPDA are not executed in isolation but are part of a complex web of interactions with other plant hormones. This crosstalk allows plants to mount a finely tuned response to a variety of environmental stimuli.
Research has illuminated a synergistic relationship between OPDA signaling, which is closely related to dn-OPDA, and abscisic acid (ABA) signaling, particularly in the context of seed germination. In Arabidopsis thaliana, OPDA has been shown to inhibit seed germination in a manner that is independent of the canonical jasmonate receptor CORONATINE INSENSITIVE1 (COI1) but is enhanced by the presence of ABA. oup.com This synergistic effect is linked to the increased abundance of the ABA INSENSITIVE5 (ABI5) protein, a key transcription factor in ABA signaling. oup.com While direct studies on dn-OPDA's interaction with ABA are less common, the functional similarities and shared biosynthetic origins with OPDA suggest a comparable synergistic role. nih.gov This interaction highlights a mechanism where two distinct signaling pathways converge to regulate a critical developmental process.
The interplay of dn-OPDA extends to other major phytohormone pathways, including those of auxin, ethylene (B1197577), and salicylic (B10762653) acid (SA). OPDA signaling, and by extension dn-OPDA, is known to coordinate with ethylene and SA pathways to optimize plant defense responses. nih.gov This coordination is crucial for mounting an effective defense against a broad range of pathogens and herbivores.
Conversely, OPDA signaling has been observed to suppress growth-promoting hormone pathways like that of auxin. nih.gov This antagonistic relationship represents a classic "growth-defense trade-off," where the plant reallocates resources from growth to defense in response to stress. The interaction with SA is particularly complex, with SA signaling sometimes acting antagonistically to both OPDA and jasmonic acid (JA)/JA-isoleucine signaling. nih.gov This intricate network of interactions allows the plant to fine-tune its response based on the specific nature of the environmental challenge.
Table 1: Summary of dn-OPDA/OPDA Interactions with Other Phytohormones
| Interacting Phytohormone | Nature of Interaction | Physiological Context | Key Molecular Players/Effects |
| Abscisic Acid (ABA) | Synergistic | Seed Germination Inhibition | Increased ABI5 protein abundance oup.com |
| Auxin | Antagonistic | Growth-Defense Trade-off | Suppression of growth-related genes nih.gov |
| Ethylene | Synergistic/Coordinative | Defense Response | Optimization of defense against necrotrophs nih.govzenodo.org |
| Salicylic Acid (SA) | Coordinative/Antagonistic | Defense Response | Fine-tuning defense against biotrophs and necrotrophs nih.govzenodo.org |
Crosstalk with Abscisic Acid (ABA) Signaling
Establishment of Oxylipin Signatures in Plant Species
The relative levels of different oxylipins, including dn-OPDA, OPDA, and jasmonic acid, constitute what is known as an "oxylipin signature." nih.gov This signature is not static but varies between plant species and in response to different stimuli, such as wounding or pathogen attack. nih.govpnas.org The identification of dn-OPDA as a novel 16-carbon cyclopentenoic acid in leaf extracts of Arabidopsis and potato was a key step in understanding these signatures. nih.gov
The biosynthesis of dn-OPDA is directly linked to the availability of its precursor, hexadecatrienoic acid (16:3). nih.govnih.gov This was demonstrated by the absence of dn-OPDA in the Arabidopsis mutant fad5, which is deficient in 16:3 synthesis. nih.gov This finding confirms that dn-OPDA is derived directly from this 16-carbon fatty acid and not through the beta-oxidation of the 18-carbon OPDA. nih.gov
The levels of dn-OPDA can change dramatically in response to environmental cues. For instance, wounding of Arabidopsis and potato leaves leads to a significant increase in dn-OPDA levels, suggesting its role as a signaling molecule in the wound response. nih.gov The distinct oxylipin profiles observed in different plant species, and even in different tissues of the same plant, suggest that these signatures play a crucial role in determining the specificity of developmental and defense responses. nih.govnih.gov In some species, dn-OPDA and its isomers are the primary bioactive jasmonates, binding to the COI1 receptor to initiate signaling, a role fulfilled by JA-isoleucine in most vascular plants. oup.com
Table 2: Oxylipin Levels in Response to Wounding in Arabidopsis thaliana
| Compound | Unwounded Leaves (nmol/g fresh weight) | Wounded Leaves (90-360 min post-wounding, peak levels) (nmol/g fresh weight) |
| dn-OPDA | Not specified | Significant increase nih.govpnas.org |
| OPDA | Not specified | ~5 pnas.org |
The study of oxylipin signatures, including the specific contribution of dn-OPDA, is essential for a comprehensive understanding of how plants perceive and respond to their environment. The tightly regulated changes in the relative levels of these bioactive jasmonates allow for a sensitive and nuanced control over a wide range of metabolic, developmental, and defensive processes. nih.gov
Advanced Research Methodologies in Dinor 12 Oxo Phytodienoic Acid Studies
Analytical and Quantitative Techniques
Accurate detection and quantification of dn-OPDA in complex biological matrices are foundational to understanding its physiological functions. Researchers employ several high-sensitivity mass spectrometry-based methods to achieve this.
Gas Chromatography-Mass Spectrometry (GC-MS) represents a classic and robust method for the analysis of oxylipins, including dn-OPDA. Although often supplanted by liquid chromatography methods for high-throughput analysis, GC-MS remains valuable, particularly for structural confirmation. For analysis, non-volatile compounds like dn-OPDA must first be derivatized, for example, through methylation, to increase their volatility for separation in the gas phase. Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a characteristic spectrum that allows for identification and quantification. In some studies, GC-MS has been used in parallel with other methods to cross-validate the quantification of jasmonates in plant tissues. researchgate.netnih.gov The initial structural elucidation of the 16-carbon homolog of 12-oxo-phytodienoic acid (OPDA), later named dn-OPDA, was achieved through techniques including GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant and gold standard technique for the quantification of dn-OPDA and other phytohormones from plant extracts. frontiersin.org This method offers high sensitivity and selectivity without the need for chemical derivatization. Plant material is extracted, and the sample is injected into a liquid chromatograph, which separates the compounds based on their physicochemical properties, such as polarity. researchgate.netnih.gov The separated molecules then enter a tandem mass spectrometer, where they are ionized (e.g., via electrospray ionization - ESI) and selected in the first mass analyzer. These selected parent ions are then fragmented, and the resulting product ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even at the low concentrations typical for phytohormones in plant tissues. nih.gov Methods using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS further enhance throughput and resolution. researchgate.net
To ensure the accuracy and reproducibility of quantitative measurements by GC-MS or LC-MS/MS, stable isotopically labeled (SIL) internal standards are essential. pnas.orguni-hohenheim.de For dn-OPDA quantification, a common internal standard is dinor-12-oxo Phytodienoic Acid-d5 (dnOPDA-d5), which contains five deuterium (B1214612) atoms. oup.comresearchgate.net These deuterated standards, such as [2H5]dnOPDA, are added to the sample at the very beginning of the extraction process. csic.es Because SIL standards have nearly identical chemical and physical properties to the analyte of interest, they co-purify through all extraction and separation steps and experience similar ionization effects in the mass spectrometer. uni-hohenheim.debiorxiv.org By measuring the ratio of the signal from the endogenous (unlabeled) dn-OPDA to the known amount of the added labeled standard, researchers can accurately calculate the concentration of dn-OPDA in the original sample, correcting for any losses or variations during sample preparation and analysis. oup.comnih.gov
Metabolomic approaches have been pivotal in expanding our knowledge of the dn-OPDA metabolic network.
Untargeted Metabolomics: This discovery-oriented approach aims to measure as many metabolites as possible in a sample to identify novel compounds or pathways affected by a specific stimulus. nih.gov In the context of dn-OPDA research, untargeted LC-MS/MS analyses of the liverwort Marchantia polymorpha following wounding led to the identification of a previously unknown class of metabolites: dn-OPDA-amino acid conjugates (dn-OPDA-aas). mdpi.comresearchgate.netuni-hohenheim.debioone.org This technique allows researchers to generate hypotheses about new metabolic pathways without a preconceived target. nih.gov
Targeted Metabolomics: Following the discovery of novel compounds via untargeted methods, targeted metabolomic profiling is employed for precise quantification. nih.gov This approach focuses on a predefined list of known metabolites. For instance, after discovering dn-OPDA-aas, targeted analyses were developed to confirm and measure the accumulation of these specific conjugates in response to wounding and herbivory, not only in Marchantia but also in other species where dn-iso-OPDA is present. mdpi.comuni-hohenheim.debioone.orgresearchgate.net
Table 1: Comparison of Analytical Techniques in dn-OPDA Research
| Technique | Principle | Application in dn-OPDA Studies | Key Advantage |
|---|---|---|---|
| GC-MS | Separation of volatile (or derivatized) compounds followed by mass-based detection and fragmentation. | Initial structural elucidation and quantification of dn-OPDA and related oxylipins. nih.govmdpi.com | Provides detailed structural information from fragmentation patterns. |
| LC-MS/MS | Liquid-phase separation of compounds followed by tandem mass spectrometry for selective and sensitive detection. | "Gold standard" for precise quantification of dn-OPDA and its derivatives in complex plant extracts. researchgate.netfrontiersin.orgnih.gov | High sensitivity and specificity; no derivatization required. |
| Isotopically Labeled Standards | Use of molecules like dnOPDA-d5, which are chemically identical to the analyte but have a different mass. | Essential for accurate quantification by correcting for sample loss and matrix effects during analysis. pnas.orgoup.comcsic.es | Greatly improves accuracy and precision of quantification. |
| Untargeted Metabolomics | Global analysis to detect and identify a wide range of metabolites simultaneously. | Discovery of novel dn-OPDA metabolites, such as amino acid conjugates in Marchantia polymorpha. mdpi.comuni-hohenheim.debioone.org | Hypothesis-generating, enables discovery of new pathways. |
| Targeted Metabolomics | Quantification of a specific, predefined set of metabolites. | Confirming and quantifying the accumulation of newly discovered dn-OPDA conjugates under specific conditions. uni-hohenheim.debioone.orgresearchgate.net | High precision and accuracy for known compounds. |
Application of Isotopically Labeled Internal Standards (e.g., dnOPDA-d5)
Genetic and Molecular Approaches
The use of genetic mutants is a powerful strategy to dissect the biosynthesis, transport, and signaling functions of dn-OPDA. By studying plants with loss-of-function or gain-of-function mutations in specific genes, researchers can observe the resulting biochemical and physiological phenotypes.
Several key mutants in Arabidopsis thaliana and the liverwort Marchantia polymorpha have been instrumental in clarifying the role of dn-OPDA.
fad5 : The Arabidopsis fad5 loss-of-function mutant is deficient in the synthesis of hexadecatrienoic acid (16:3), a polyunsaturated fatty acid found in plastid membranes. mdpi.comdntb.gov.ua Research showed that dn-OPDA was not detected in the fad5 mutant, providing strong evidence that dn-OPDA is synthesized directly from the 16:3 precursor via the hexadecanoid pathway, rather than by the β-oxidation of its 18-carbon counterpart, OPDA. mdpi.comdntb.gov.ua Similarly, in Marchantia polymorpha, mutations in the orthologous MpFAD5 gene block the hexadecanoid pathway, leading to almost completely depleted dn-OPDA concentrations and impairing chloroplast development. nih.govnih.govusp.br
cts : The COMATOSE (CTS) gene in Arabidopsis encodes a peroxisomal ATP-binding cassette (ABC) transporter responsible for importing substrates for β-oxidation, including fatty acids and jasmonate precursors, into the peroxisome. researchgate.net Loss-of-function cts mutants exhibit greatly reduced basal and wound-induced JA levels because the import of the precursor OPDA is impaired. researchgate.netresearchgate.net This blockage leads to elevated levels of OPDA in the cytosol. Since dn-OPDA is also thought to be imported into the peroxisome for metabolism, the cts mutant is vital for studying the transport mechanisms and subcellular partitioning of both OPDA and dn-OPDA, thereby helping to untangle their distinct and shared metabolic fates. researchgate.netresearchgate.net
MpGH3A : In Marchantia polymorpha, a mutant in the GRETCHEN-HAGEN 3A (MpGH3A) gene provided insight into the deactivation of dn-OPDA signaling. Untargeted metabolomics revealed that Marchantia conjugates dn-OPDA to various amino acids. Researchers found that loss-of-function Mpgh3a mutants were unable to accumulate these dn-OPDA-amino acid conjugates. researchgate.net The absence of this conjugation resulted in a constitutive activation of the dn-OPDA signaling pathway and enhanced resistance to herbivory, indicating that conjugation with amino acids is a mechanism to inactivate the hormonal form of dn-OPDA in this species. researchgate.net
Table 2: Key Genetic Mutants in dn-OPDA Research
| Mutant Gene | Organism | Function of Gene Product | Phenotype Related to dn-OPDA |
|---|---|---|---|
| fad5 / MpFAD5 | Arabidopsis thaliana / Marchantia polymorpha | Fatty acid desaturase required for hexadecatrienoic acid (16:3) synthesis. | Loss-of-function mutant lacks the precursor 16:3, resulting in non-detectable or severely depleted levels of dn-OPDA. mdpi.comnih.govusp.br |
| opr3 | Arabidopsis thaliana | 12-oxophytodienoate reductase 3; reduces OPDA in the JA biosynthesis pathway. | Loss-of-function mutant blocks JA synthesis, leading to OPDA accumulation and altered (reduced) accumulation of dn-OPDA upon wounding. oup.com |
| cts | Arabidopsis thaliana | Peroxisomal ABC transporter (COMATOSE) for importing β-oxidation substrates. | Loss-of-function mutant has impaired import of OPDA/dn-OPDA into peroxisomes, reducing JA levels and altering precursor pools. researchgate.netresearchgate.netresearchgate.net |
| MpGH3A | Marchantia polymorpha | GRETCHEN-HAGEN 3A enzyme; conjugates amino acids to dn-OPDA. | Loss-of-function mutant fails to form dn-OPDA-amino acid conjugates, leading to over-accumulation of active dn-OPDA and constitutive pathway activation. researchgate.net |
Complementation Studies for Gene Function Elucidation
Complementation studies have been a cornerstone in dissecting the functions of genes involved in the jasmonate pathway, including those related to dn-OPDA. This genetic technique involves introducing a functional copy of a gene into a mutant organism that lacks that gene's function. If the functional gene restores the wild-type phenotype, it confirms the gene's role in that specific biological process.
In the context of dn-OPDA research, complementation studies have been particularly insightful in understanding the roles of various oxophytodienoate reductase (OPR) enzymes. For instance, to determine which cellular compartments are involved in the processing of OPDA and its derivatives, researchers have used trans-organellar complementation. biorxiv.org This involves targeting OPR enzymes to different subcellular locations (e.g., peroxisomes, cytosol, mitochondria) in mutant plants that are deficient in JA biosynthesis, such as the opr2opr3 double mutant in Arabidopsis thaliana. biorxiv.orgbiorxiv.org
By observing which targeted OPR variant can rescue the mutant phenotype (e.g., restore fertility or JA-Ile production), scientists can infer the movement and conversion of OPDA and related molecules within the cell. biorxiv.orgbiorxiv.org For example, studies have utilized variants of OPR1 and OPR2, which have different substrate specificities for OPDA and another intermediate, 4,5-didehydro-JA (4,5-ddh-JA), to decipher which of these molecules is the translocating substrate between organelles. biorxiv.orgbiorxiv.org Biochemical studies have shown that OPR1 has very low efficiency in reducing the naturally occurring 9S,13S-OPDA, while OPR2 is also not very effective. biorxiv.orgnih.gov In contrast, OPR3 is highly effective at reducing 9S,13S-OPDA. nih.gov These differential activities are exploited in complementation assays to trace the metabolic flow of jasmonate precursors. biorxiv.org Cross-species complementation has also been employed, for instance, to show the functional conservation of MYC transcription factors between Marchantia polymorpha and Arabidopsis thaliana. nih.gov
Transcriptomic Analysis and Gene Expression Profiling
Transcriptomic analysis, which involves the large-scale study of gene expression, has been a powerful tool for identifying genes and pathways regulated by dn-OPDA. By comparing the transcriptomes of wild-type plants with those of mutants deficient in dn-OPDA biosynthesis or signaling, and by analyzing the effects of exogenously applied dn-OPDA, researchers can identify "OPDA-responsive genes" (ORGs). nih.gov
These studies have revealed that dn-OPDA and its precursor, OPDA, can regulate a distinct set of genes independently of jasmonic acid (JA) and its bioactive conjugate, JA-Ile. nih.govpnas.org For example, in Arabidopsis, microarray analyses have shown that many ORGs encode signaling components, transcription factors, and stress-response proteins. nih.gov Furthermore, the expression of many of these genes is induced by wounding in a manner that depends on OPDA but not necessarily on JA. nih.govpnas.org
In the bryophyte Marchantia polymorpha, where dn-OPDA isomers are the primary bioactive jasmonates, transcriptomic analyses of mutants, such as those affecting the MpGH3A gene involved in dn-OPDA conjugation, have shown that the absence of this gene leads to an enhanced expression of dn-OPDA-related genes. oup.combiorxiv.org Similarly, analyzing transcriptomic profiles of wounded M. polymorpha mutants with reduced dn-OPDA levels has helped to evaluate the role of this molecule in wound responses. biorxiv.org In the moss Calohypnum plumiforme, the application of dn-OPDA, as well as OPDA and dn-iso-OPDA, was shown to induce the expression of CpJAZ genes, which are key repressors in the jasmonate signaling pathway. nih.gov
Biochemical and In Vitro Experimental Systems
Enzymatic Assays for Pathway Characterization
Biochemical assays using purified enzymes or crude plant extracts are fundamental for characterizing the enzymatic steps in the biosynthesis and metabolism of dn-OPDA. These in vitro systems allow researchers to determine substrate specificities, reaction kinetics, and the products of individual enzymatic reactions.
For instance, enzymatic assays have been crucial in identifying and characterizing the activities of key enzymes in the jasmonate pathway, such as allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), which are involved in the formation of the cyclopentenone ring structure of OPDA and dn-OPDA. uni-hohenheim.de Recombinant enzyme assays have been used to demonstrate that specific OPR isoforms, like OPR3, are efficient in reducing OPDA, while others, like OPR1 and OPR2, are less so. biorxiv.orgnih.gov
Furthermore, enzymatic assays have been used to show that members of the GH3 family of enzymes can conjugate dn-OPDA and OPDA with amino acids. oup.com In Arabidopsis, recombinant AtGH3.10 was shown to conjugate JA to several amino acids. colab.ws The characterization of AOS enzymes from the liverwort Marchantia polymorpha and the green microalga Klebsormidium flaccidum has provided insights into the evolutionary divergence of this enzyme family. researchgate.net The ability of extracts from Arabidopsis plants treated with dn-OPDA to convert linoleic acid into oxygenated metabolites has also been demonstrated through enzymatic assays. nih.gov
Exogenous Application Studies to Investigate Physiological Effects
The application of externally supplied (exogenous) dn-OPDA and related compounds to plants or plant tissues is a widely used method to investigate their physiological effects. This approach allows researchers to bypass the complexities of endogenous biosynthesis and directly observe the responses elicited by a specific compound.
Studies involving the exogenous application of dn-OPDA, OPDA, and their isomers have been instrumental in understanding their signaling roles. For example, treating Arabidopsis mutants that are unable to produce their own jasmonates (e.g., opr3 or aos mutants) with these compounds has helped to dissect the COI1-dependent and -independent signaling pathways. pnas.orgbiorxiv.org It has been shown that exogenous OPDA can induce the expression of a range of genes, some of which are not responsive to JA. nih.govpnas.org
In bryophytes like Marchantia polymorpha and Calohypnum plumiforme, the application of dn-OPDA, dn-iso-OPDA, and OPDA has been shown to induce the transcription of JAZ transcripts, indicating their role as active signaling molecules. nih.govnih.govresearchgate.net These studies have also demonstrated that exogenous application of these compounds can trigger a variety of physiological responses, including growth inhibition and the activation of defense mechanisms. pnas.org For example, treating M. polymorpha with C20-OPDA was shown to activate both COI1-dependent and -independent jasmonate responses. pnas.org In Arabidopsis, exogenous application of methyl jasmonate (MeJA) was found to increase the root content of OPDA and dn-OPDA. frontiersin.org
Synthetic Biology and Bio-Organic Synthesis Approaches for dn-OPDA Analogs
The development of synthetic biology and bio-organic synthesis approaches has been crucial for producing dn-OPDA, its isomers, and various analogs for research purposes. The chemical synthesis of these compounds allows for the production of larger quantities than can be isolated from plants and enables the creation of structurally modified versions to probe structure-activity relationships.
The total synthesis of dn-cis-OPDA and dn-iso-OPDA, the ancestral plant hormones in Marchantia polymorpha, has been successfully achieved, providing a practical supply of these compounds for biological studies. researchgate.net Synthetic approaches have also been developed for OPDA and its analogs, which has facilitated the identification of effector proteins and the elucidation of OPDA sensing and transmission mechanisms. oup.com
Furthermore, enzymatic methods for the synthesis of OPDA have been developed, for instance, using acetone (B3395972) powder from flax seed and allene oxide cyclase from Physcomitrella patens. researchgate.net These bio-organic synthesis strategies have also been extended to produce OPDA amino acid conjugates, dinor-OPDA, and OPDA monoglycerides, expanding the toolkit of compounds available for studying the diverse roles of these oxylipins. researchgate.net The availability of synthetic analogs is essential for advancing our understanding of jasmonate signaling and its evolution. rsc.org
Q & A
Q. What is the biosynthetic pathway of dinor-OPDA, and how does it differ from OPDA in jasmonate signaling?
dinor-OPDA is synthesized from hexadecatrienoic acid via the jasmonate pathway, serving as an intermediate in jasmonic acid (JA) production. Unlike 12-oxo-phytodienoic acid (OPDA), which is derived from linolenic acid (C18), dinor-OPDA originates from shorter-chain fatty acids (C16). This distinction impacts its downstream signaling roles and incorporation into lipid species like arabidopsides . Methodologically, isotopic labeling (e.g., ¹³C-tracing) and LC-MS/MS are used to track its biosynthesis and compare its flux with OPDA .
Q. What analytical methods are recommended for quantifying dinor-OPDA in plant tissues?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. NMR (e.g., ¹H-NMR) is used for structural validation, with purity thresholds ≥95% as per quality control standards. Ethanol or DMSO are preferred solvents due to dinor-OPDA’s stability in these matrices .
Table 1: Key Analytical Parameters for dinor-OPDA
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Quantification | LC-MS/MS | 0.1 ng/mL | |
| Structural Validation | ¹H-NMR | N/A | |
| Solubility | Ethanol/DMSO | 15–100 mg/mL |
Q. How does dinor-OPDA contribute to plant defense mechanisms independently of jasmonic acid?
dinor-OPDA directly activates defense genes and modulates lipid signaling. For example, it suppresses JA-induced programmed cell death in Arabidopsis mutants, suggesting a regulatory role independent of JA. Experimental approaches include genetic knockouts (e.g., aos mutants) and lipidomic profiling to isolate dinor-OPDA-specific responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in dinor-OPDA’s role across different plant species?
Species-specific differences arise due to variations in fatty acid substrates (e.g., C16 vs. C18 precursors). To address this, comparative studies using phylogenetically diverse models (e.g., Arabidopsis, Nicotiana benthamiana) are essential. Transcriptomic analysis (RNA-seq) and heterologous expression of biosynthetic enzymes (e.g., LOX, AOS) can clarify functional divergence .
Q. What experimental designs are optimal for studying dinor-OPDA’s incorporation into galactolipids?
Pulse-chase experiments with ¹⁴C-labeled dinor-OPDA, combined with lipid extraction and thin-layer chromatography (TLC), are effective. For spatial resolution, matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry can map dinor-OPDA-containing lipids in plant tissues .
Q. How does dinor-OPDA interact with other oxylipins to modulate stress responses?
Competitive inhibition assays and co-treatment studies (e.g., dinor-OPDA + OPDA) in JA-deficient mutants can elucidate crosstalk. Quantifying reactive oxygen species (ROS) and phytohormones (e.g., salicylic acid) under combinatorial stress (e.g., herbivory + pathogen attack) reveals synergistic/antagonistic interactions .
Q. What are the challenges in distinguishing dinor-OPDA’s signaling roles from its metabolic precursors?
Key challenges include overlapping biosynthetic pathways and shared receptors. Solutions:
- Use opda reductase mutants to block JA synthesis, isolating dinor-OPDA-specific effects.
- Employ synthetic dinor-OPDA analogs (e.g., methyl esters) to bypass endogenous metabolism .
Methodological Guidance
Q. How should dinor-OPDA be stored to ensure stability in long-term experiments?
Store at -80°C in ethanol or DMSO, avoiding freeze-thaw cycles. Under these conditions, stability is maintained for ≥1 year. For working solutions, aliquot into single-use vials and protect from light .
Q. What controls are essential when testing dinor-OPDA’s bioactivity in cell cultures?
- Negative controls : Solvent-only (ethanol/DMSO) treatments.
- Positive controls : JA or OPDA treatments.
- Endogenous controls : Quantify basal JA/OPDA levels via LC-MS/MS to account for background signaling .
Data Interpretation Frameworks
Q. How can the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) guide dinor-OPDA research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
